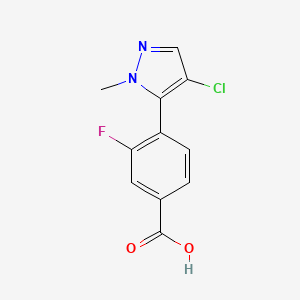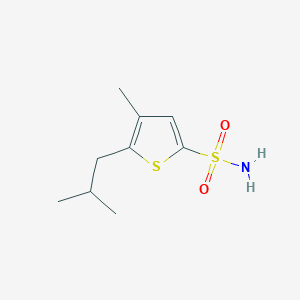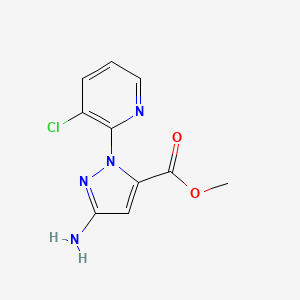
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-pyridyl group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, particularly insecticides. Its derivatives are effective against a wide range of pests .
Mecanismo De Acción
The mechanism of action of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. For its anticancer properties, it may interfere with DNA replication or induce apoptosis in cancer cells[4][4].
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but contains a bromine atom instead of a methyl ester group.
Chlorantraniliprole: This compound shares the pyrazole core and is used as an insecticide.
Uniqueness
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro-pyridyl group, and methyl ester group makes it versatile for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9ClN4O2 |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
methyl 5-amino-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-10(16)7-5-8(12)14-15(7)9-6(11)3-2-4-13-9/h2-5H,1H3,(H2,12,14) |
Clave InChI |
ZYCQRDXZNUFCEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
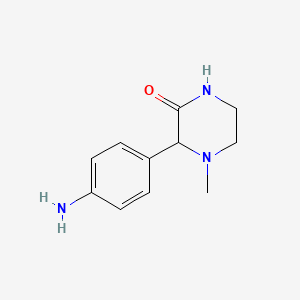
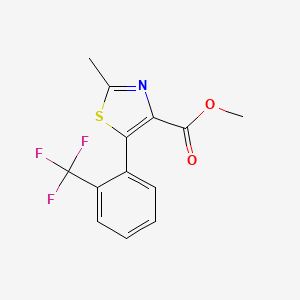

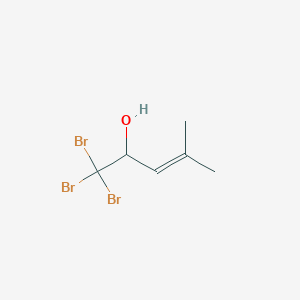
![3-Chloro-8-oxa-bicyclo[3.2.1]oct-6-ene-2,4-dione](/img/structure/B8556048.png)
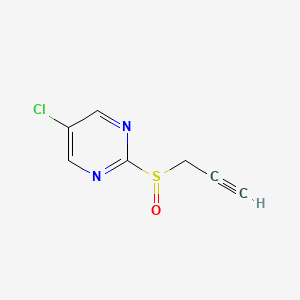

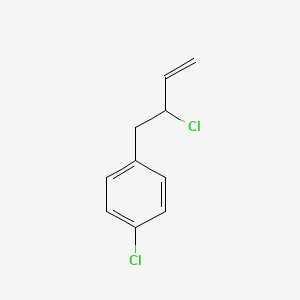
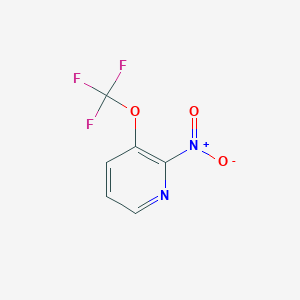
![[6-Chloro-4-(2-chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8556081.png)
![Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B8556087.png)

